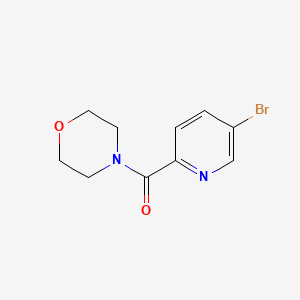

(5-Bromopyridin-2-yl)(morpholino)methanone

Descripción

Significance of Pyridine (B92270) and Morpholine (B109124) Scaffolds in Organic Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govrsc.org It is a structural component in a vast number of natural products, including vitamins and alkaloids, and is present in thousands of approved pharmaceutical agents. nih.govlifechemicals.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the water solubility and bioavailability of drug candidates. nih.govresearchgate.net This makes pyridine and its derivatives highly sought-after building blocks in drug design and discovery. researchgate.net

Similarly, the morpholine scaffold, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is considered a "privileged" structure in medicinal chemistry. jchemrev.comnih.gov Its inclusion in a molecule can confer advantageous physicochemical, metabolic, and pharmacokinetic properties. nih.gov The morpholine ring is a versatile and readily accessible synthetic component that can be found in numerous approved and experimental drugs, contributing to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. jchemrev.comresearchgate.net

The combination of these two scaffolds in a single molecule, as seen in (5-Bromopyridin-2-yl)(morpholino)methanone, creates a compound with potential for complex biological interactions and a foundation for the development of new chemical entities.

Overview of Brominated Pyridine Derivatives in Synthetic Transformations

The introduction of a bromine atom onto a pyridine ring creates a class of compounds known as brominated pyridine derivatives, which are exceptionally valuable intermediates in organic synthesis. The bromine atom serves as a versatile functional handle, capable of participating in a wide array of chemical reactions.

One of the most common applications of brominated pyridines is in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. chempanda.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. The bromine atom can also be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) in substitution reactions, providing a direct route to a diverse range of substituted pyridine derivatives. The position of the bromine atom on the pyridine ring significantly influences the molecule's reactivity, and various bromination techniques have been developed to achieve selective synthesis of the desired isomers. chempanda.comresearchgate.netgoogle.com The presence of bromine in this compound thus marks it as a key building block for further synthetic elaboration.

Research Context of Carbonylic Linkages in Chemical Structures

The carbonyl group (C=O) is one of the most fundamental and ubiquitous functional groups in organic chemistry. creative-proteomics.comwikipedia.org Its structure, featuring a double bond between a carbon and a more electronegative oxygen atom, results in a highly polarized bond. This polarity renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles, making it a central hub for chemical reactivity. libretexts.orgbritannica.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromopyridin-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHVKZJDIPQZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650335 | |

| Record name | (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957063-06-8 | |

| Record name | (5-Bromo-2-pyridinyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957063-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromopyridin 2 Yl Morpholino Methanone and Analogues

Direct Amidation and Coupling Approaches

The formation of the amide bond between the 5-bromopyridine-2-carbonyl moiety and morpholine (B109124) is a critical step in the synthesis of (5-Bromopyridin-2-yl)(morpholino)methanone. This is typically achieved through direct amidation or the use of coupling reagents to activate the carboxylic acid precursor.

Utilization of Carboxylic Acid Precursors and Morpholine in Amidation Reactions

Direct amidation involves the reaction of a carboxylic acid, such as 5-bromopyridine-2-carboxylic acid, with an amine, in this case, morpholine. This method, while straightforward, often requires conditions that facilitate the removal of water to drive the reaction to completion. mdpi.com One common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, a similar compound, (3-Aminophenyl)(morpholino)methanone (B171742), is synthesized by treating 3-nitrobenzoyl chloride with morpholine. researchgate.net This acid chloride-mediated approach enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the morpholine nitrogen.

Catalytic methods for direct amidation have also been developed to proceed under milder conditions. researchgate.netresearchgate.net These approaches often utilize boronic acid derivatives or other catalysts to activate the carboxylic acid in situ. researchgate.net The primary challenge in direct amidation is overcoming the formation of a stable carboxylate-ammonium salt intermediate. ucl.ac.uk

Application of Coupling Reagents (e.g., HBTU) in Amide Bond Formation

To circumvent the often harsh conditions of direct thermal amidation, a variety of coupling reagents are employed to facilitate amide bond formation under milder conditions. HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a widely used and highly efficient coupling reagent for this purpose. activotec.comglpbio.com

HBTU activates the carboxylic acid group of 5-bromopyridine-2-carboxylic acid, forming an activated OBt ester intermediate. sigmaaldrich.com This intermediate is highly susceptible to nucleophilic attack by morpholine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the hexafluorophosphate (B91526) salt and to deprotonate the amine. This method is known for its rapid reaction times, high yields, and minimal side reactions, particularly the suppression of racemization when chiral centers are present. activotec.comglpbio.com Other uronium/aminium and phosphonium-based reagents like HATU, PyBOP, and COMU also function via a similar mechanism of in-situ activation. sigmaaldrich.commerckmillipore.commdpi.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Activating Group | Key Features |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | OBt | High efficiency, minimal racemization, widely used. activotec.comglpbio.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt | More reactive than HBTU due to the 7-azabenzotriazole group. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt | Phosphonium-based reagent, high coupling efficiency. merckmillipore.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma | High reactivity, based on the OxymaPure leaving group. sigmaaldrich.com |

Solvent and Temperature Optimization in Amidation Protocols

The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of this compound. For coupling reactions involving reagents like HBTU, polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. merckmillipore.com These solvents effectively dissolve the reactants and intermediates without interfering with the reaction mechanism.

Temperature control is also vital. While many coupling reactions proceed efficiently at room temperature, gentle heating may be required for sterically hindered substrates. Conversely, for sensitive substrates, cooling the reaction mixture can help to minimize side reactions. In direct amidation protocols that rely on thermal dehydration, higher temperatures are necessary. Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, with temperatures often ranging from 120°C to 165°C, significantly reducing reaction times. nih.gov The optimal temperature is highly dependent on the specific substrates and the catalytic system being employed. nih.gov For methods involving azeotropic removal of water, solvents like toluene (B28343) or xylene are used at their reflux temperatures. mdpi.com

Precursor Synthesis and Functionalization Strategies

The availability of suitably functionalized precursors is paramount for the synthesis of the target compound. The primary precursor is 5-bromo-2-pyridinecarboxylic acid, which can be synthesized or derived from other functionalized pyridines.

Synthesis of 5-Bromo-2-pyridinecarboxylic Acid Derivatives

A common route to 5-bromo-2-pyridinecarboxylic acid begins with the oxidation of 5-bromo-2-methylpyridine. chemicalbook.com This transformation can be effectively achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). The reaction is typically conducted in water at an elevated temperature, such as 80°C. chemicalbook.com After the oxidation is complete, the product is isolated by adjusting the pH of the filtrate to precipitate the carboxylic acid. chemicalbook.com

The starting material, 5-bromo-2-methylpyridine, can be prepared via a multi-step sequence starting from 5-nitro-2-chloropyridine. google.com Other related precursors, such as 5-bromo-3-fluoropyridine-2-carboxylic acid, are also synthesized for the development of analogues and serve as versatile building blocks for various organometallic and medicinal chemistry applications. ossila.com

Table 2: Synthesis of 5-Bromo-2-pyridinecarboxylic Acid

| Starting Material | Reagent(s) | Solvent | Temperature | Product | Yield | Reference |

|---|

Derivatization of 5-Bromo-2-(hydroxymethyl)pyridine

5-Bromo-2-(hydroxymethyl)pyridine is another key intermediate that can be used to access the desired carboxylic acid or other derivatives. medchemexpress.com This alcohol can be synthesized via the reduction of a corresponding ester, 5-bromo-2-pyridinecarboxylic acid methyl ester, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). chemicalbook.com This reaction proceeds with high efficiency, providing the hydroxymethyl product in excellent yield. chemicalbook.com

Alternatively, 5-bromo-2-(hydroxymethyl)pyridine can be prepared from 5-bromo-2-methylpyridine. This involves an initial oxidation with an agent like m-chloroperoxybenzoic acid (m-CPBA) followed by rearrangement. chemicalbook.com The resulting 5-bromo-2-(hydroxymethyl)pyridine can then be oxidized to the target carboxylic acid using standard oxidation protocols, providing an alternative pathway to the key precursor required for the final amidation step.

Formation of Related Aryl Methanone (B1245722) Systems

The synthesis of aryl methanone structures, such as this compound, is fundamentally based on the formation of an amide bond between a pyridine (B92270) carboxylic acid derivative and an amine. A prevalent method involves the acylation of a secondary amine, like morpholine, with an activated form of a pyridine carboxylic acid. For instance, (3-aminophenyl)(morpholino)methanone is synthesized by reacting 3-nitrobenzoyl chloride with morpholine, followed by the reduction of the nitro group. researchgate.net This highlights a common strategy where a reactive acyl halide is coupled with the amine.

Another well-established approach is the direct coupling of a carboxylic acid with an amine using a coupling agent, which circumvents the need to prepare the acyl halide. Alternatively, one-pot condensation reactions can yield complex aryl methanone systems. For example, the reaction of aryl/heteroaryl β-enaminones with ammonium (B1175870) acetate (B1210297) in the presence of a CeCl₃·7H₂O–NaI catalyst system produces (aryl/heteroaryl)(6-(aryl/heteroaryl)pyridin-3-yl)methanones in good yields. researchgate.net

Advanced Synthetic Techniques for Related Structures

The functionalization of the this compound scaffold can be achieved through various modern synthetic techniques, enabling the creation of diverse analogues for scientific investigation.

The bromine atom on the pyridine ring is a prime site for modification via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported in 1979, is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. wikipedia.orglibretexts.org This reaction is particularly effective for functionalizing 2-bromopyridine (B144113) derivatives. researchgate.net For a compound like this compound, the bromine at the 5-position can be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents. researchgate.net

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and scope. organic-chemistry.org

Below is a table showing representative conditions for Suzuki coupling reactions involving pyridine halides.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product Type |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Aqueous isopropanol | 2-Arylpyridine |

| 5-Bromopyridin-2-amine | Thienopyrimidine boronic ester | Not specified | Not specified | Not specified | 5-Arylpyridin-2-amine |

| Aryl Chloride | 2-Pyridyltriolborate salt | PdCl₂(dcpp) / CuI | None (salt acts as base) | DMF | 2-Arylpyridine |

This table is interactive. You can sort and filter the data.

N-alkylation and N-acylation are fundamental reactions for modifying nitrogen-containing heterocycles and are crucial in pharmaceutical chemistry. researchgate.netresearchgate.net While the morpholine nitrogen in the parent compound is part of a less nucleophilic amide, analogous structures containing other heterocycles (e.g., piperazine) would be amenable to these transformations. N-alkylation is commonly performed using alkyl halides in the presence of a base. organic-chemistry.org More advanced and greener methods utilize alcohols as alkylating agents, catalyzed by transition metals like iridium or ruthenium, which proceed via a "borrowing hydrogen" mechanism. nih.gov

N-acylation introduces an acyl group onto the nitrogen atom, typically using acyl chlorides or anhydrides. acs.org For less nucleophilic heterocycles, activating agents may be required. For instance, a system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) enables the direct N-acylation of various heterocycles with carboxylic acids under mild conditions. researchgate.net

The synthesis of specific halopyridine isomers can be challenging. Base-catalyzed aryl halide isomerization, a process related to the "halogen dance," can be a strategic tool to convert a more readily available isomer into a desired, less accessible one. nih.gov For example, 3-bromopyridines can be isomerized to 4-bromopyridines using a strong base. nih.govresearchgate.net This transformation is proposed to proceed through pyridyne intermediates, where the regioselectivity of a subsequent nucleophilic attack is driven by the facile aromatic substitution at the 4-position. nih.govresearchgate.net This tandem isomerization/substitution strategy allows for unconventional functionalization patterns, effectively using common starting materials to produce less common substitution patterns. nih.gov

Direct C-H functionalization has become a powerful and atom-economical tool for modifying heterocyclic rings, avoiding the need for pre-installed functional groups like halides. rsc.org The electron-deficient nature of the pyridine ring makes it a challenging substrate, but various transition-metal-catalyzed methods have been developed. beilstein-journals.org The nitrogen atom within the pyridine ring can act as a directing group to guide the functionalization to the C2 (ortho) position. nih.govrsc.org

For pyridine derivatives, C-H arylation can be achieved using palladium or rhodium catalysts. beilstein-journals.orgnih.gov For instance, the amide group in 2-quinolinecarboxyamides can direct palladium-catalyzed intramolecular C-H arylation to the adjacent C-H bond on the pyridine ring. beilstein-journals.org While C2 functionalization is common, methods for targeting more distal positions, such as C3, are also being developed, often using removable directing groups or exploiting the specific electronic properties of the substrate. nih.gov

The table below summarizes examples of C-H functionalization on pyridine rings.

| Pyridine Substrate | Coupling Partner | Catalyst | Position Functionalized | Product Type |

| 2-Substituted Pyridine | Aryl Bromide | Rh(I) complex | C6 (ortho to N) | 2,6-Disubstituted Pyridine |

| Pyridine N-oxide | Aryl Halide | Pd(II) | C3 | 3-Arylpyridine |

| 2-Quinolinecarboxyamide | (Intramolecular Aryl Bromide) | Pd(OAc)₂ / PPh₃ | C3 | Fused Heterocycle |

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Derivatization Studies of 5 Bromopyridin 2 Yl Morpholino Methanone

Halogen Reactivity: Suzuki-Miyaura Cross-Coupling and Other Transformations

The bromine atom at the 5-position of the pyridine (B92270) ring is a prime site for modification, enabling the introduction of a wide array of substituents through various cross-coupling reactions. These transformations are fundamental in creating diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of (5-Bromopyridin-2-yl)(morpholino)methanone, the electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles. The Suzuki-Miyaura reaction, in particular, has been extensively utilized for the derivatization of bromo-pyridines. nih.govrsc.org This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic acid ester, in the presence of a palladium catalyst and a base. nih.gov

While specific studies detailing the Suzuki-Miyaura reaction on this compound are not extensively documented in publicly available literature, the general reactivity of 5-bromopyridines in such couplings is well-established. mdpi.com The reaction conditions typically involve a palladium source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.com

Other palladium-catalyzed reactions such as the Stille coupling (with organostannanes), Heck reaction (with alkenes), and Sonogashira coupling (with terminal alkynes) are also highly effective for the functionalization of aryl bromides and represent viable, though less commonly reported, pathways for the derivatization of this compound. organic-chemistry.orgwikipedia.orgnih.govnih.govorganic-chemistry.org The choice of reaction depends on the desired substituent and the functional group tolerance of the specific coupling partners.

Exploration of Diverse Boronic Acid and Organometallic Coupling Partners

The true synthetic power of the Suzuki-Miyaura reaction lies in the vast array of commercially available and readily synthesizable boronic acids and their esters. nih.gov This allows for the introduction of a diverse range of functionalities at the 5-position of the pyridine ring.

For instance, coupling with phenylboronic acid would yield (5-phenylpyridin-2-yl)(morpholino)methanone. The reaction conditions for such a transformation would typically be as follows:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/Water | 80-100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/Water | 90-110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80-100 |

| Interactive Data Table: Representative conditions for Suzuki-Miyaura coupling of aryl bromides. |

Beyond simple aryl groups, a wide variety of substituted arylboronic acids bearing electron-donating or electron-withdrawing groups can be employed to fine-tune the electronic properties of the resulting molecule. researchgate.net Furthermore, heteroarylboronic acids (e.g., thiophene, furan, pyrazole (B372694) boronic acids) can be used to introduce other heterocyclic motifs, which is a common strategy in drug discovery to modulate physicochemical properties and biological activity. nih.gov

The scope of derivatization extends to other organometallic reagents as well. Organostannanes in Stille couplings offer an alternative where the transmetalation step is often facile. organic-chemistry.orgwikipedia.org Organozinc and organomagnesium reagents, while more reactive and requiring more stringent anhydrous conditions, can also be utilized in Negishi and Kumada couplings, respectively, for the introduction of alkyl and aryl groups.

Carbonyl Group Transformations

The methanone (B1245722) moiety serves as another key reactive handle for the derivatization of this compound, allowing for modifications of the oxidation state of the carbonyl carbon and the introduction of new substituents through nucleophilic addition.

Reduction Reactions of the Methanone Moiety

The carbonyl group of the methanone can be readily reduced to a secondary alcohol, yielding (5-Bromopyridin-2-yl)(morpholino)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are typically effective for this transformation. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) can be employed, although it is a much stronger reducing agent and may not be compatible with all functional groups.

| Reducing Agent | Solvent | Temperature (°C) |

| NaBH₄ | Methanol | 0 - 25 |

| LiAlH₄ | THF | 0 - 25 |

| Interactive Data Table: Common conditions for the reduction of ketones. |

The choice of reducing agent would depend on the desired selectivity and the presence of other reducible functional groups in the molecule.

Nucleophilic Additions to the Carbonyl Carbon

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) and organolithium reagents (R-Li) can be used to introduce a wide range of alkyl, aryl, and vinyl groups, leading to the formation of tertiary alcohols after acidic workup. For example, the reaction with methylmagnesium bromide would yield 1-(5-Bromopyridin-2-yl)-1-morpholinoethanol.

The Wittig reaction provides a powerful method for the conversion of the carbonyl group into an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), which can be prepared from the corresponding phosphonium (B103445) salt and a strong base. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would result in the formation of 5-Bromo-2-(1-morpholinoethenyl)pyridine. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Morpholine (B109124) Ring Reactivity and Modifications

The morpholine ring is generally a stable and relatively unreactive heterocycle, which is one of the reasons for its prevalence in medicinal chemistry. acs.orgnih.gov However, under certain conditions, it can undergo specific transformations.

The nitrogen atom of the morpholine ring retains its basic and nucleophilic character. wikipedia.org Therefore, it can be quaternized by reaction with alkyl halides, a process known as N-alkylation. researchgate.netresearchgate.net For instance, treatment with methyl iodide would lead to the formation of the corresponding N-methylmorpholinium iodide salt.

Ring-opening of the morpholine moiety is a less common transformation and typically requires harsh conditions, such as strong acids or specialized catalysts. researchgate.net In the context of a complex molecule like this compound, such reactions would likely be non-selective and could lead to the degradation of other parts of the molecule. Therefore, modifications of the morpholine ring are generally less explored compared to the functionalization of the pyridine ring or the carbonyl group.

N-Substitution Reactions of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in this compound is a secondary amine incorporated into an amide, which significantly influences its reactivity. While the lone pair of electrons on the morpholine nitrogen is delocalized by resonance with the adjacent carbonyl group, it still retains some nucleophilic character and can undergo substitution reactions under appropriate conditions.

Common N-substitution reactions for morpholine moieties include N-alkylation and N-acylation. N-alkylation can be achieved with various alkylating agents such as alkyl halides or sulfates. These reactions typically proceed via a nucleophilic substitution mechanism. For instance, the reaction with an alkyl halide would involve the morpholine nitrogen attacking the electrophilic carbon of the alkyl halide.

N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. This reaction introduces an additional acyl group onto the morpholine nitrogen, forming an N-acylmorpholine derivative.

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

| N-Alkylation | Alkyl Halide | Methyl Iodide | (5-Bromopyridin-2-yl)(4-methylmorpholin-4-ium-4-yl)methanone iodide |

| N-Acylation | Acyl Chloride | Acetyl Chloride | 2-(N-acetylmorpholine-4-carbonyl)-5-bromopyridine |

It is important to note that the reactivity of the morpholine nitrogen is diminished due to the electron-withdrawing effect of the carbonyl group. Therefore, harsher reaction conditions or more reactive electrophiles may be required compared to a free morpholine.

Ring-Opening or Rearrangement Studies

The morpholine ring is a saturated heterocycle and is generally stable under many reaction conditions. Ring-opening of morpholines typically requires harsh conditions, such as strong acids or reducing agents, that can cleave the C-O or C-N bonds.

Under strongly acidic conditions, protonation of the oxygen or nitrogen atom could potentially lead to a ring-opening cascade, although this is not a common reaction pathway for simple morpholines. Reductive cleavage of the C-O bond can be achieved using specific reducing agents, but this is a specialized reaction.

Rearrangement reactions involving the morpholine ring in this specific compound are not widely reported in the literature. General rearrangement reactions of N-acylmorpholines are also uncommon. The stability of the six-membered ring makes such transformations energetically unfavorable under normal synthetic conditions.

Pyridine Nitrogen Reactivity

The nitrogen atom of the pyridine ring is a key site for chemical transformations, including complexation with metal ions, protonation, and influencing the regioselectivity of electrophilic aromatic substitution.

Complexation with Metal Ions

The pyridine nitrogen possesses a lone pair of electrons in an sp²-hybridized orbital, making it an excellent ligand for coordination with a variety of metal ions. The 5-bromo-2-carbonyl substitution pattern can influence the coordinating ability of the pyridine nitrogen. The carbonyl group can also participate in chelation, forming a bidentate ligand system with the pyridine nitrogen.

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals such as copper(II), cobalt(II), and nickel(II). The formation of these complexes can be observed through techniques like UV-Vis spectroscopy, where a shift in the absorption bands indicates metal-ligand electronic interactions.

| Metal Ion | Potential Coordination Geometry | Expected Observation |

| Copper(II) | Octahedral or Distorted Octahedral | Color change, shift in UV-Vis absorption bands |

| Cobalt(II) | Tetrahedral or Octahedral | Formation of a colored complex |

| Nickel(II) | Octahedral | Characteristic changes in electronic spectra |

The study of such metal complexes is an active area of research, with potential applications in catalysis and materials science.

Protonation and Acid-Base Behavior

The pyridine nitrogen is basic and can be readily protonated by acids. The basicity of the pyridine nitrogen is influenced by the substituents on the ring. The 5-bromo group is electron-withdrawing, which is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The 2-morpholinocarbonyl group also has an electron-withdrawing effect.

| Compound | Substituent Effects | Expected pKa of Conjugate Acid |

| Pyridine | - | ~5.2 |

| This compound | 5-Bromo (electron-withdrawing), 2-Morpholinocarbonyl (electron-withdrawing) | < 5.2 |

The acid-base behavior is crucial for understanding its reactivity in different pH environments and for processes like extraction and purification.

Electrophilic Aromatic Substitution (if applicable to the pyridine ring)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of a deactivating bromo group at the 5-position and a deactivating carbonyl group at the 2-position further deactivates the ring towards electrophilic attack.

However, under forcing conditions, electrophilic substitution might be possible. The directing effects of the existing substituents would determine the position of the incoming electrophile. The nitrogen atom directs electrophiles to the 3- and 5-positions. The bromo group is an ortho-, para-director, and the carbonyl group is a meta-director.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | (5-Bromo-3-nitropyridin-2-yl)(morpholino)methanone and/or (5-Bromo-4-nitropyridin-2-yl)(morpholino)methanone |

| Halogenation | X₂/Lewis Acid | (3,5-Dibromopyridin-2-yl)(morpholino)methanone |

It is important to emphasize that these are predicted outcomes based on general principles, and the feasibility and regioselectivity of such reactions would need to be confirmed experimentally.

Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical tool for the structural elucidation of (5-Bromopyridin-2-yl)(morpholino)methanone, offering insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is employed to identify the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The aromatic protons of the pyridine ring are anticipated to appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The protons of the morpholine ring, being attached to carbons adjacent to nitrogen and oxygen, would resonate further upfield, generally in the δ 3.5–4.0 ppm range.

¹H NMR is also a powerful technique for the detection of impurities. The presence of unexpected signals in the spectrum can indicate residual solvents, starting materials, or byproducts from the synthesis. The integration of the signals can be used to quantify the level of these impurities relative to the main compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine Ring Protons | 7.5 - 8.5 |

Note: These are predicted ranges and actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are utilized. Experiments such as Correlation Spectroscopy (COSY) can establish the coupling relationships between adjacent protons, helping to delineate the spin systems within the pyridine and morpholine rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on the known proton assignments. These advanced methods are invaluable for the complete and accurate structural confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This measurement is critical for confirming the elemental composition of the compound. For this compound (C₁₀H₁₁BrN₂O₂), the expected monoisotopic mass can be calculated. In HRMS analysis, the compound is often observed as a protonated molecule, [M+H]⁺. The experimentally determined exact mass of this ion is then compared to the calculated value to confirm the molecular formula.

Table 2: Calculated Mass Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|

Note: This table shows the calculated mass-to-charge ratio. Experimental verification is required.

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for monitoring the progress of the chemical synthesis of this compound. By analyzing small aliquots of the reaction mixture at different time points, chemists can track the consumption of starting materials and the formation of the desired product. This technique is also highly effective for the identification of any reaction intermediates or byproducts, providing valuable insights into the reaction mechanism and helping to optimize reaction conditions for improved yield and purity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. These methods probe the vibrational modes of bonds, which are unique to the molecule's structure and bonding environment.

Functional Group Identification via Characteristic Vibrations

The IR and Raman spectra of this compound are expected to display a series of characteristic absorption bands corresponding to its distinct functional moieties: the bromopyridine ring, the tertiary amide (ketone-like carbonyl), and the morpholine ring. Each functional group possesses unique vibrational modes (stretching and bending) that occur at predictable frequencies.

Key expected vibrational frequencies are associated with:

C=O Stretching: The amide carbonyl group is anticipated to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum and is a key indicator of the methanone (B1245722) structure.

C-N Stretching: The stretching vibrations of the C-N bonds within the amide linkage and the morpholine ring are expected to appear in the fingerprint region, generally between 1200 and 1400 cm⁻¹.

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits several characteristic C=C and C=N stretching vibrations, typically observed in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the pyridine ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring's CH₂ groups should appear just below 3000 cm⁻¹.

C-O-C Stretching: The morpholine ring's ether linkage (C-O-C) should produce a strong, characteristic stretching band, typically around 1115 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, usually in the 500-650 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic ring are often more prominent in Raman spectra.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Morpholine Ring | Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Amide | C=O Stretch | 1640 - 1670 | Strong |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong (multiple bands) |

| Amide/Morpholine | C-N Stretch | 1250 - 1350 | Medium |

| Morpholine Ring | C-O-C Asymmetric Stretch | ~1115 | Strong |

| Bromopyridine | C-Br Stretch | 500 - 650 | Medium to Strong |

Solid-State and Solution Phase Spectroscopic Analysis

The physical state of the sample can significantly influence its vibrational spectrum. stackexchange.comirdg.org Analysis in both the solid-state (e.g., as a KBr pellet or using Attenuated Total Reflectance, ATR) and in solution (e.g., dissolved in a non-polar solvent like CCl₄) can reveal details about intermolecular interactions. msu.edu

In the solid state, molecules are held in a fixed, ordered crystal lattice. This proximity can lead to intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can cause shifts in vibrational frequencies, often to lower wavenumbers for groups involved in the interaction (e.g., the C=O group). stackexchange.com Furthermore, the spectra of crystalline solids are often characterized by sharper, better-resolved peaks compared to the broader bands observed in solution, where molecules are in a more dynamic and disordered environment. irdg.org

In some cases, a phenomenon known as Davydov splitting (or crystal splitting) can occur in the solid state, where a single vibrational mode in an isolated molecule splits into multiple bands in the crystal spectrum. irdg.org This arises from the interactions between translationally non-equivalent molecules within the unit cell of the crystal. Comparing the solid-state and solution-phase spectra can thus provide insights into the nature and extent of intermolecular forces at play in the crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing conjugated π-electron systems.

Electronic Transitions and Conjugation Studies

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the conjugated system formed by the 5-bromopyridine ring and the adjacent carbonyl group. The key transitions expected are:

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other conjugated systems and typically result in strong absorption bands. For substituted pyridines, these transitions are often observed in the 200-300 nm range. researchgate.netsielc.com

n → π Transitions:* This type of transition involves the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital of the pyridine ring or carbonyl group. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity than π → π* transitions. aip.org

The extent of conjugation directly influences the energy of these transitions. The conjugation between the pyridine ring and the carbonyl group lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or "red" shift) compared to non-conjugated systems. libretexts.org The bromine atom and the morpholine group act as substituents that can further modulate the electronic properties and fine-tune the absorption wavelengths.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Characteristics |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | 250 - 300 | High intensity (high molar absorptivity, ε) |

| n → π | n (O, N lone pairs) → π (LUMO) | > 300 | Low intensity (low molar absorptivity, ε) |

X-ray Diffraction Analysis

While spectroscopic methods provide information about functional groups and electronic structure, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the complete three-dimensional molecular structure in the solid state.

Solid-State Structural Elucidation and Crystal Packing

By diffracting X-rays off a single crystal of the compound, researchers can map the electron density throughout the crystal's unit cell. This map is then used to determine the precise position of each atom in the molecule, yielding definitive data on bond lengths, bond angles, and torsional angles. This technique provides the ultimate confirmation of the compound's connectivity and stereochemistry.

Beyond the individual molecular structure, XRD analysis reveals how molecules are arranged within the crystal lattice, a concept known as crystal packing. The packing is governed by a network of non-covalent intermolecular interactions that stabilize the crystal structure. For this compound, several types of interactions are likely to be significant:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the pyridine and morpholine rings and the highly electronegative oxygen atoms of the carbonyl and morpholine ether groups are expected to be primary drivers of the crystal packing.

Halogen Bonding: The bromine atom on the pyridine ring could potentially act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or the pyridine nitrogen.

π-π Stacking: The electron-deficient bromopyridine rings may stack in an offset, face-to-face manner, a common stabilizing interaction in aromatic systems.

Analysis of these interactions provides a deeper understanding of the compound's solid-state properties and supramolecular chemistry.

Table 3: Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Provides exact geometric data for the molecule's structure. |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces (e.g., hydrogen bonds, π-stacking) that dictate crystal packing. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy.

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT calculations would be employed to perform a full geometry optimization of (5-Bromopyridin-2-yl)(morpholino)methanone. This iterative process adjusts the positions of the atoms until the configuration with the minimum possible energy is found.

From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles can be precisely determined. This data is crucial for understanding the molecule's shape and steric properties. For this compound, particular attention would be paid to the dihedral angles defining the orientation of the morpholine (B109124) ring relative to the pyridinyl-methanone plane, as this conformation is critical to its intermolecular interactions.

Table 1: Representative Geometric Parameters from a Hypothetical DFT Optimization (Note: This table is illustrative. Actual values would be derived from DFT calculations.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C2-C7 Bond Length | Length of the bond connecting the pyridine (B92270) ring to the carbonyl carbon | 1.50 Å |

| C7-N8 Bond Length | Length of the amide bond connecting the carbonyl carbon to the morpholine nitrogen | 1.35 Å |

| O1-C7-N8 Bond Angle | Angle around the central carbonyl carbon | 121.0° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

DFT calculations would provide the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. For this compound, this analysis would reveal which parts of the molecule are most electron-rich (likely the morpholine and pyridine rings) and which are most electron-poor (likely the carbonyl group). This information is vital for predicting how the molecule will interact with other chemical species and its potential for intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon electronic excitation.

Table 2: Hypothetical Frontier Orbital Energies (Note: This table is illustrative. Actual values would be derived from DFT calculations.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Indicates the molecule's electron-donating capability. |

| LUMO | -1.8 | Indicates the molecule's electron-accepting capability. |

Following geometry optimization, DFT calculations can be used to compute the vibrational frequencies of the molecule. Each frequency corresponds to a specific mode of atomic motion, such as the stretching or bending of bonds. The resulting theoretical vibrational spectrum can be correlated with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

This correlation serves two purposes: it helps to validate the accuracy of the computational model and aids in the precise assignment of experimental spectral bands to specific molecular vibrations. For this compound, this would allow for the unambiguous identification of key vibrational modes, such as the C=O stretch of the methanone (B1245722) group, the C-Br stretch, and various vibrations associated with the pyridine and morpholine rings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge distribution and bonding interactions within a molecule in detail. It transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify the charge on each atom, providing insight into the molecule's polarity. Furthermore, it would identify and measure the strength of hyperconjugative interactions—stabilizing effects that occur when electron density from a filled bonding or lone-pair orbital delocalizes into an adjacent empty antibonding orbital. A key interaction to investigate would be the delocalization of the nitrogen lone pair of the morpholine ring into the antibonding orbital of the adjacent carbonyl group (n → π*), which is characteristic of amide resonance and influences the molecule's structure and reactivity.

Potential Energy Surface Scans

The conformation of a molecule is not always rigid. Rotation around single bonds can lead to different spatial arrangements called conformers. A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities. In a PES scan, a specific dihedral angle is systematically rotated in increments, and the energy of the molecule is calculated at each step, while all other geometric parameters are allowed to relax.

For this compound, a PES scan would be performed by rotating the bond between the carbonyl carbon and the morpholine nitrogen (C7-N8) and the bond between the pyridine ring and the carbonyl carbon (C2-C7). The resulting energy profile would reveal the most stable conformations (energy minima) and the energy barriers to rotation between them (energy maxima). This provides a detailed understanding of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically model a molecule in a static, gas-phase environment at absolute zero, Molecular Dynamics (MD) simulations provide insight into its behavior over time under more realistic conditions (e.g., in a solvent at room temperature). MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that shows how the molecule's position and conformation evolve.

An MD simulation of this compound would reveal its dynamic conformational landscape. By analyzing the simulation trajectory, one could identify the most frequently adopted conformations, the transitions between them, and how the molecule's flexibility is influenced by its environment. This type of analysis is crucial for understanding how the molecule might interact with biological targets, such as proteins, which are also dynamic entities.

In Silico Predictions for Biological Interactions

In silico techniques, which involve computer simulations, are pivotal in the early stages of drug development. They allow for the rapid screening of compounds and provide insights into their potential biological activities, thereby guiding further experimental studies.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to predict the interaction between a small molecule ligand and a protein receptor. For this compound, molecular docking studies have been conducted to evaluate its binding affinity against several key protein targets of the SARS-CoV-2 virus, the causative agent of COVID-19.

A notable study investigated the binding potential of this compound against four crucial SARS-CoV-2 targets:

Human Angiotensin-Converting Enzyme 2 (ACE2): The primary receptor for viral entry into human cells.

Receptor Binding Domain (RBD) of the Spike Protein: The part of the virus that directly binds to the ACE2 receptor.

Papain-Like Protease (PLpro): An enzyme essential for viral replication and for dismantling the host's antiviral defenses.

RNA-dependent RNA polymerase (RdRp): A key enzyme in the replication of the viral RNA genome.

Among a series of tested compounds, this compound, designated as compound 5 in the study, demonstrated the most promising binding affinity against all four of these targets. distantreader.org The binding energies, which indicate the stability of the ligand-protein complex (with more negative values suggesting stronger binding), are detailed in the table below.

| Target Protein | Binding Energy (kcal/mol) |

| Human ACE2 | -7.8 |

| RBD of Spike Protein | -7.5 |

| Papain-Like Protease (PLpro) | -7.2 |

| RNA-dependent RNA polymerase (RdRp) | -8.1 |

This table presents the predicted binding affinities of this compound with key SARS-CoV-2 targets as determined by molecular docking simulations.

The interactions of this compound with the amino acid residues in the binding sites of these proteins were also analyzed. For instance, with the RdRp enzyme, the compound was found to form hydrogen bonds and hydrophobic interactions with key residues within the active site, suggesting a potential mechanism for inhibiting the enzyme's function. Similarly, its interaction with the ACE2 receptor and the spike protein's RBD suggests it could interfere with the virus's ability to enter host cells.

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate reaction pathways, transition states, and the energetics of chemical transformations.

While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not extensively documented in the public domain, theoretical investigations into the formation of similar carboxamides offer valuable insights. The synthesis of this compound typically involves the reaction of a 5-bromopicolinoyl derivative (such as the acid chloride) with morpholine.

A plausible reaction mechanism, which can be explored computationally, would involve the nucleophilic acyl substitution. The key steps would be:

Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 5-bromopicolinoyl derivative.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Departure of the Leaving Group: The intermediate then collapses, with the expulsion of the leaving group (e.g., a chloride ion), to form the final amide product.

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico ADME prediction tools are widely used to assess these properties early in the drug discovery pipeline, helping to identify compounds with favorable pharmacokinetic profiles.

For this compound, computational predictions suggest that it possesses drug-like qualities and is suitable for oral administration. An analysis of its properties in the context of established guidelines, such as Lipinski's Rule of Five, provides a preliminary assessment of its potential as an orally bioavailable drug.

Below is a table summarizing the predicted ADME-related properties for this compound, likely generated using a platform such as SwissADME.

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | 271.11 g/mol | Compliant (< 500 g/mol ) |

| LogP (Octanol/Water Partition Coefficient) | 1.45 | Compliant (< 5) |

| Number of Hydrogen Bond Donors | 0 | Compliant (≤ 5) |

| Number of Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Favorable for cell permeability |

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for CNS activity |

This table outlines the predicted pharmacokinetic properties of this compound, indicating its potential for good oral bioavailability and membrane permeability.

These in silico predictions indicate that this compound has a favorable profile for absorption and distribution. The predicted high gastrointestinal absorption suggests that it could be effective when administered orally. Furthermore, its predicted ability to cross the blood-brain barrier opens up the possibility of its use in treating central nervous system disorders. The compound is also predicted to have low toxicity, further enhancing its potential as a drug candidate. distantreader.org

Research Applications and Mechanistic Studies in Chemical Biology

Exploration as Building Blocks in Complex Molecule Synthesis

The reactivity of the bromopyridine moiety and the stability of the morpholino group render (5-Bromopyridin-2-yl)(morpholino)methanone a versatile starting material for the construction of diverse molecular architectures.

Intermediate in Benzodiazepine Synthesis

Benzodiazepines are a class of psychoactive drugs with a fused benzene (B151609) and diazepine ring system, widely used for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of certain benzodiazepine derivatives can utilize this compound as a key intermediate. The general synthetic strategy involves the condensation of an o-phenylenediamine with a ketone, and variations of this method can incorporate the pyridyl ketone structure to generate novel benzodiazepine analogues. nih.gov While many synthetic routes to benzodiazepines exist, the use of specific pyridyl ketones allows for the introduction of a heteroaromatic ring, which can significantly modulate the pharmacological properties of the final compound. nih.gov

Precursor for Advanced Heterocyclic Systems

Beyond benzodiazepines, this compound is a valuable precursor for a variety of advanced heterocyclic systems. The bromine atom on the pyridine (B92270) ring is particularly amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. This functionalization is a key step in building molecular complexity and generating libraries of compounds for biological screening. The morpholine (B109124) moiety, a common structural motif in bioactive compounds, often contributes to favorable physicochemical properties, such as improved solubility and metabolic stability. researchgate.net The synthesis of polyheterocyclic compounds, which contain multiple interconnected ring systems, can be achieved through multi-step reaction sequences starting from functionalized building blocks like this compound. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

The modification of the this compound core structure is a common strategy in medicinal chemistry to understand how structural changes affect a compound's interaction with a biological target.

Modulating Activity against Kinases (e.g., PI3Kα) through Structural Variation

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular processes like cell growth, proliferation, and survival. The deregulation of the PI3K pathway is a hallmark of many cancers, making PI3Kα a key target for cancer therapy. nih.gov Structure-activity relationship (SAR) studies on a series of related morpholino-pyrimidine compounds have demonstrated that variations in the core structure can significantly impact their inhibitory potency and selectivity against PI3Kα. nih.govnih.gov By systematically altering the substituents on the pyridine or pyrimidine ring, researchers can probe the binding pocket of the kinase and optimize the compound's affinity and efficacy.

Design and Evaluation of Derivations for Specific Inhibitory Profiles

The design and synthesis of derivatives of this compound are aimed at achieving specific inhibitory profiles against various biological targets. For instance, the morpholinopyrimidine scaffold has been explored for its potential as a dual PI3K/mTOR inhibitor, which could offer a more comprehensive blockade of the PI3K signaling pathway. nih.gov The evaluation of these derivatives involves a battery of in vitro assays to determine their inhibitory concentrations (IC50 values) against the target enzymes and their anti-proliferative effects on cancer cell lines.

Below is a representative data table illustrating how structural modifications can influence the inhibitory activity of hypothetical derivatives against PI3Kα.

| Compound | R1 Group (at Pyridine C5) | R2 Group (at Pyridine C6) | PI3Kα IC50 (nM) |

| 1 | Br | H | 150 |

| 2 | Phenyl | H | 75 |

| 3 | Thiophene | H | 90 |

| 4 | Br | Methyl | 120 |

| 5 | Br | Phenyl | 60 |

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov For chiral molecules, one enantiomer often exhibits significantly higher potency than the other, as it can form a more favorable interaction with the chiral environment of the biological target, such as an enzyme's active site. nih.govnih.gov While this compound itself is not chiral, the introduction of chiral centers in its derivatives can lead to stereoisomers with distinct biological profiles. Studies on related chiral compounds have shown that stereochemistry can influence not only target binding but also metabolic stability and pharmacokinetic properties. nih.gov Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the development of potent and selective therapeutic agents.

Investigation of Biological Activities in Research Models (Methodologies)

The initial biological evaluation of a novel compound involves a battery of standardized in vitro assays to identify potential therapeutic effects. These tests are designed to measure the compound's impact on cell viability, specific enzyme functions, and microbial growth.

A primary step in assessing the anticancer potential of a compound like this compound is to evaluate its effect on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

The principle of the MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells. In this procedure, cancer cell lines are cultured in 96-well plates and exposed to varying concentrations of the test compound for a set period, typically 48 to 72 hours. mdpi.com Following incubation, the MTT reagent is added, and after a further incubation period, the formazan crystals are dissolved in a suitable solvent. The absorbance of the resulting purple solution is measured with a spectrophotometer. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50). A lower IC50 value indicates greater potency.

Illustrative Data: Antiproliferative Activity of this compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) - Hypothetical Data |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 21.8 |

| HepG2 | Hepatocellular Carcinoma | 18.5 |

| HCT-116 | Colon Carcinoma | 25.1 |

To understand the molecular targets of a compound, researchers perform enzyme inhibition assays. The Phosphoinositide 3-kinase (PI3K) pathway is crucial for cell growth, proliferation, and survival, and its deregulation is common in cancer. nih.govnih.gov Therefore, PI3Kα is a key target for anticancer drug development. bpsbioscience.com

The activity of PI3Kα can be measured using various in vitro assay formats, such as the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction. promega.com The PI3Kα enzyme phosphorylates a lipid substrate (e.g., PIP2) using ATP, thereby generating ADP. bpsbioscience.com The amount of ADP formed is directly proportional to the enzyme's activity. To test an inhibitor like this compound, the compound is incubated with the PI3Kα enzyme, substrate, and ATP. The ADP-Glo™ reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. promega.com A decrease in the luminescent signal compared to the control (enzyme without inhibitor) indicates inhibition of the enzyme.

Illustrative Data: PI3Kα Inhibition by this compound

| Compound Concentration (µM) | % Inhibition (Hypothetical Data) |

|---|---|

| 0.1 | 12.5 |

| 1.0 | 48.2 |

| 10.0 | 85.7 |

| 100.0 | 98.1 |

| Calculated IC50 (µM): 1.1 |

Compounds that inhibit cell proliferation often do so by interfering with the cell cycle or by inducing programmed cell death (apoptosis). nih.gov Flow cytometry is a powerful technique used to analyze these effects. auctoresonline.orgresearchgate.net

For cell cycle analysis, cancer cells are treated with the compound for a specific duration, then harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium iodide (PI). nih.gov The fluorescence intensity of individual cells is measured by a flow cytometer, which corresponds to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. auctoresonline.orgresearchgate.net

To detect apoptosis, a common method is the Annexin V/PI assay. nih.govresearchgate.net In early apoptosis, a cell membrane lipid called phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for this lipid and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity, which occurs in late apoptosis or necrosis. Flow cytometry analysis can then distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). nih.gov

The potential of this compound as an antimicrobial agent is evaluated by testing its ability to inhibit the growth of or kill various pathogenic microorganisms. Standard methods include broth dilution and agar diffusion assays. nih.govnih.gov

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov In this method, serial twofold dilutions of the compound are prepared in a liquid growth medium in 96-well microtiter plates. nih.gov Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for turbidity, or absorbance is measured, to identify the MIC.

The agar disk diffusion method is a qualitative or semi-quantitative test where paper disks impregnated with the test compound are placed on an agar plate that has been uniformly inoculated with a microorganism. nih.govbohrium.com The compound diffuses from the disk into the agar. If the compound is effective, it inhibits microbial growth, resulting in a clear circular zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Illustrative Data: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) - Hypothetical Data |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus (Yeast) | 64 |

Antioxidant activity is the ability of a compound to neutralize free radicals, which are implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and widely used method to evaluate this property. acmeresearchlabs.inmdpi.com

DPPH is a stable free radical with a deep purple color and a strong absorbance at around 517 nm. mdpi.comresearchgate.net When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, which is yellow. acmeresearchlabs.in This color change leads to a decrease in absorbance at 517 nm. To perform the assay, a solution of the test compound at various concentrations is mixed with a DPPH solution. After a set incubation time, the absorbance is measured. gbiosciences.com The percentage of DPPH radical scavenging activity is calculated, and the results are often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Illustrative Data: DPPH Radical Scavenging Activity

| Parameter | Result (Hypothetical Data) |

|---|---|

| IC50 (µg/mL) | 85.4 |

| Ascorbic Acid (Positive Control) IC50 (µg/mL) | 5.2 |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The traditional synthesis of (5-Bromopyridin-2-yl)(morpholino)methanone typically involves the acylation of morpholine (B109124) with a derivative of 5-bromopicolinic acid. However, modern synthetic methodologies offer opportunities for more efficient, sustainable, and scalable production.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate a wide range of organic reactions, often leading to higher yields and shorter reaction times. nih.govmdpi.com For the synthesis of this compound, a microwave-assisted approach could significantly enhance the efficiency of the amide bond formation. This method has been successfully employed for the synthesis of other morpholine-based compounds and hydantoins, suggesting its applicability. nih.govbeilstein-journals.org

| Synthesis Method | Potential Advantages |

| Microwave-Assisted | Reduced reaction times, Improved yields, Enhanced reaction kinetics. nih.gov |

| Flow Chemistry | High throughput, Improved safety and control, Facile scale-up. |

Flow Chemistry: Continuous flow synthesis presents a paradigm shift from traditional batch processing, offering superior control over reaction parameters such as temperature, pressure, and mixing. The synthesis of amides, in particular, has been a focus of flow chemistry research. Implementing a flow-based synthesis for this compound could enable on-demand production with high consistency and purity, which is particularly advantageous for industrial applications.

Exploration of New Reactivity Profiles

The reactivity of this compound is largely dictated by the bromine-substituted pyridine (B92270) ring and the morpholino-methanone moiety. While standard reactions like nucleophilic substitution of the bromine atom are known, there is considerable scope to explore more advanced transformations.

C-H Activation: Direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic synthesis that offers a more atom-economical approach to creating complex molecules. For this compound, transition-metal-catalyzed C-H activation could enable the introduction of new functional groups at various positions on the pyridine ring, leading to novel derivatives with potentially interesting biological or material properties.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. The bromine atom on the pyridine ring of this compound makes it a suitable candidate for photocatalytic reactions. For instance, it could potentially undergo photoredox-catalyzed coupling reactions with a variety of partners, expanding its synthetic utility beyond traditional cross-coupling methods.

Advanced Computational Modeling for Deeper Understanding

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity. While experimental data for this compound may be limited, computational modeling can predict its behavior and guide future experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. Such studies on related bromopyridine derivatives have provided insights into their reactivity and spectroscopic properties. For the target molecule, DFT could help in predicting sites of reactivity, understanding reaction mechanisms, and interpreting experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This is particularly relevant for exploring its potential applications in medicinal chemistry or materials science, where intermolecular interactions are crucial. For instance, MD simulations have been used to study the behavior of other pyridine-based compounds at interfaces, which could be extrapolated to understand the properties of materials incorporating the title compound.

| Computational Method | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, Reactivity prediction, Spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, Intermolecular interactions, Conformational analysis. |

Interdisciplinary Research with Material Science or Catalysis

The unique structural features of this compound, namely the bromopyridine and morpholine moieties, make it an attractive candidate for applications in materials science and catalysis.

Materials Science: The development of novel organic materials for electronic applications is a burgeoning field of research. Pyridine-containing compounds, for instance, have been investigated for their potential use in Organic Light Emitting Diodes (OLEDs). The specific electronic properties conferred by the bromine and morpholino groups in this compound could be harnessed in the design of new emissive or charge-transporting materials. Furthermore, the bromopyridine unit can serve as a versatile handle for post-synthetic modification, allowing for the fine-tuning of material properties.